![molecular formula C13H16 B3191757 Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- CAS No. 5732-00-3](/img/structure/B3191757.png)
Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl-
Overview
Description
“Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl-” is a chemical compound with the molecular formula C10H10 . It is also known as 1,3-Butadien-1-ylbenzene . The compound is a derivative of benzene and 1,3-butadiene .
Synthesis Analysis
The synthesis of 1,3-butadiene and its substituted monomers has been extensively used in the production of synthetic rubbers . A THF solution of 2-(1,3-butadienyl) magnesium chloride is added dropwise under a N2 atmosphere at 55–65 °C. Then the reaction mixture is stirred for 48 hours .Molecular Structure Analysis
The molecular structure of “Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl-” can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Scientific Research Applications
Gas Phase Reaction Studies
- Reaction with Ozone : The gas phase reaction of ozone with 1,3-butadiene, involving 1,3,5-trimethyl benzene as a scavenger for OH radicals, demonstrates the formation yields of various toxic products. This research is crucial for understanding atmospheric processing and the toxicity of 1,3-butadiene (Kramp & Paulson, 2000).
Chemical Synthesis
- Gold(I)-Catalyzed Hydroalkoxylation : The intermolecular hydroalkoxylation of allenes with alcohols, including the reaction of 1-phenyl-1,2-butadiene, facilitated by a gold(I) catalyst, showcases the regio- and stereoselective synthesis of various benzene derivatives (Zhang & Widenhoefer, 2008).
Crystallography and Material Science
- Crystal Structures : The study of the crystal structure of 2,4,6-trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene provides insights into the material properties and potential applications in various fields like nanotechnology and material science (Arockia Samy & Alexander, 2012).
Catalysis and Organic Reactions
- Peroxidative Oxidation : The peroxidative oxidation of benzene and mesitylene (1,3,5-trimethylbenzene) catalyzed by vanadium compounds highlights its potential in organic synthesis and industrial applications (Reis et al., 2004).
Future Directions
The synthetic strategies using 1,3-butadiene and its substituted monomers have great potential to satisfy the increasing demand for better-performing synthetic rubbers at the laboratory scale . The laboratory-scale results are promising, but a big gap still exists between current progress and large scalability .
properties
IUPAC Name |
2-buta-1,3-dienyl-1,3,5-trimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-5-6-7-13-11(3)8-10(2)9-12(13)4/h5-9H,1H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPHSFAXJIMOIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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